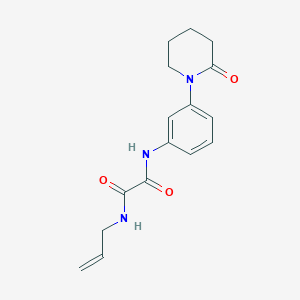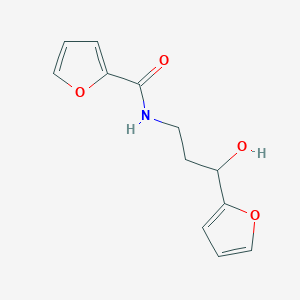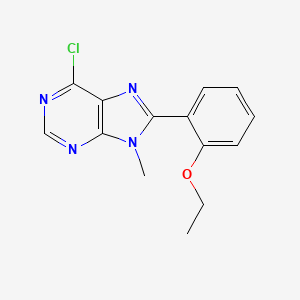
(2S)-2-(Oxan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Oxan-3-yl)propanoic acid is a chemical compound used in scientific research. It is also known as homoserine lactone and is a member of the lactone family. It is a colorless, water-soluble substance that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
(2S)-2-(Oxan-3-yl)propanoic acid works by interfering with the quorum sensing process in bacteria. It can either mimic or block the signaling molecules produced by bacteria, thereby disrupting their ability to communicate with each other. This disruption can lead to changes in gene expression, virulence, and biofilm formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Oxan-3-yl)propanoic acid are varied and depend on the specific bacteria being studied. In general, it has been shown to inhibit biofilm formation, reduce virulence, and increase susceptibility to antibiotics in various bacterial species.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(Oxan-3-yl)propanoic acid has several advantages for use in lab experiments. It is a synthetic analog of a naturally occurring signaling molecule, which allows for precise control over the experimental conditions. It is also stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using (2S)-2-(Oxan-3-yl)propanoic acid is that it may not accurately mimic the natural signaling molecules produced by bacteria in vivo.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(Oxan-3-yl)propanoic acid. One area of interest is the development of new analogs that can more effectively disrupt quorum sensing in bacteria. Another direction is the study of the effects of (2S)-2-(Oxan-3-yl)propanoic acid on different bacterial species and in different environments. Additionally, there is potential for the use of (2S)-2-(Oxan-3-yl)propanoic acid in the development of new antibacterial therapies.
Synthesemethoden
The synthesis of (2S)-2-(Oxan-3-yl)propanoic acid is a multistep process that involves the reaction of L-homoserine lactone with acetic anhydride. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Oxan-3-yl)propanoic acid is widely used in scientific research as a tool to study bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other through the production and detection of signaling molecules. Homoserine lactones are one of the most common signaling molecules used by Gram-negative bacteria. (2S)-2-(Oxan-3-yl)propanoic acid is a synthetic analog of homoserine lactone and can be used to disrupt or mimic the signaling process.
Eigenschaften
IUPAC Name |
(2S)-2-(oxan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOSQLLYSAPJQ-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxan-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)


![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
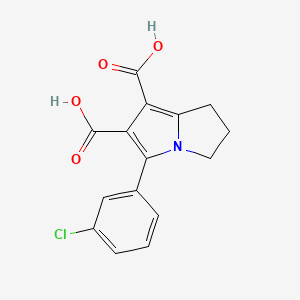

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2825033.png)
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
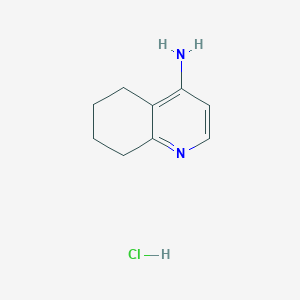
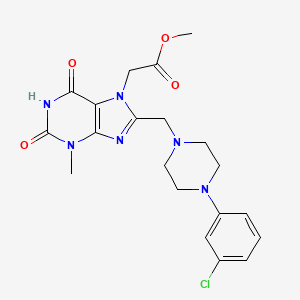
![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)
